5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol
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Overview
Description
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol is an organic compound with significant applications in various fields It is characterized by the presence of a phenol group substituted with a nitro group, a chloro group, and a trifluoromethyl group
Preparation Methods
The synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol typically involves the following steps:
Nucleophilic Aromatic Substitution: The synthesis begins with the nucleophilic aromatic substitution of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions include quinones, amino derivatives, and substituted phenols.
Scientific Research Applications
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceuticals, including antidepressants and anti-inflammatory agents.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Materials Science: It serves as a precursor for the synthesis of advanced materials with unique properties, such as high thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)phenol: This compound lacks the nitro group and has different chemical properties and applications.
4-(Trifluoromethyl)phenol: This compound lacks both the chloro and nitro groups, resulting in distinct reactivity and uses.
Properties
CAS No. |
42874-63-5 |
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Molecular Formula |
C13H7ClF3NO4 |
Molecular Weight |
333.64 g/mol |
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol |
InChI |
InChI=1S/C13H7ClF3NO4/c14-9-5-7(13(15,16)17)1-4-12(9)22-8-2-3-10(18(20)21)11(19)6-8/h1-6,19H |
InChI Key |
WYTRKEWETULQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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